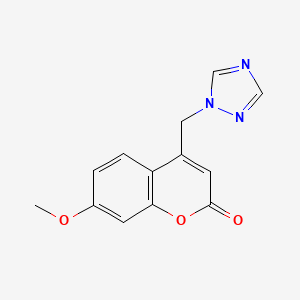
2H-1-Benzopyran-2-one, 7-methoxy-4-(1H-1,2,4-triazol-1-ylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1-Benzopyran-2-one, 7-methoxy-4-(1H-1,2,4-triazol-1-ylmethyl)- is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a benzopyran ring system with a methoxy group at the 7th position and a triazolylmethyl group at the 4th position. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-methoxy-4-(1H-1,2,4-triazol-1-ylmethyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methoxy-4-hydroxycoumarin and 1H-1,2,4-triazole.
Formation of Intermediate: The 7-methoxy-4-hydroxycoumarin is first converted into an intermediate by reacting with a suitable alkylating agent, such as propargyl bromide, in the presence of a base like potassium carbonate.
Cyclization: The intermediate is then subjected to cyclization with 1H-1,2,4-triazole under specific reaction conditions, such as heating in a solvent like acetone, to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of green solvents and catalysts to minimize environmental impact.
化学反応の分析
Types of Reactions
2H-1-Benzopyran-2-one, 7-methoxy-4-(1H-1,2,4-triazol-1-ylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazolylmethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
科学的研究の応用
2H-1-Benzopyran-2-one, 7-methoxy-4-(1H-1,2,4-triazol-1-ylmethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
作用機序
The mechanism of action of 2H-1-Benzopyran-2-one, 7-methoxy-4-(1H-1,2,4-triazol-1-ylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Enzyme Inhibition: Inhibiting key enzymes involved in biological processes, such as proteases or kinases.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to modulation of cellular signaling pathways.
DNA Interaction: Interacting with DNA to inhibit replication or transcription processes.
類似化合物との比較
Similar Compounds
7-Methoxycoumarin: A structurally similar compound with a methoxy group at the 7th position but lacking the triazolylmethyl group.
4-Methylumbelliferone: Another benzopyran derivative with a methyl group at the 4th position instead of the triazolylmethyl group.
7-Hydroxycoumarin: A compound with a hydroxyl group at the 7th position, differing in functional groups.
Uniqueness
2H-1-Benzopyran-2-one, 7-methoxy-4-(1H-1,2,4-triazol-1-ylmethyl)- is unique due to the presence of both the methoxy and triazolylmethyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
828265-56-1 |
|---|---|
分子式 |
C13H11N3O3 |
分子量 |
257.24 g/mol |
IUPAC名 |
7-methoxy-4-(1,2,4-triazol-1-ylmethyl)chromen-2-one |
InChI |
InChI=1S/C13H11N3O3/c1-18-10-2-3-11-9(6-16-8-14-7-15-16)4-13(17)19-12(11)5-10/h2-5,7-8H,6H2,1H3 |
InChIキー |
LWFOLZPZYGVKAO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CN3C=NC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


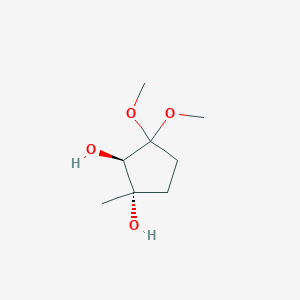

![Phosphonic acid, [(4-bromophenyl)-1-piperidinylmethyl]-, diethyl ester](/img/structure/B14204795.png)
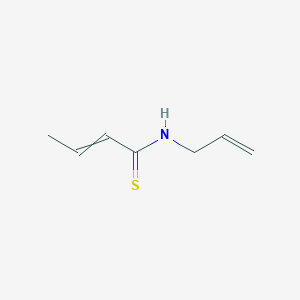
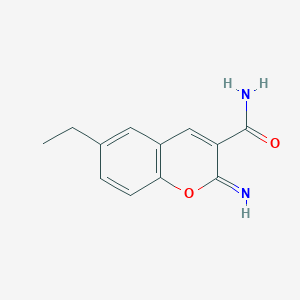
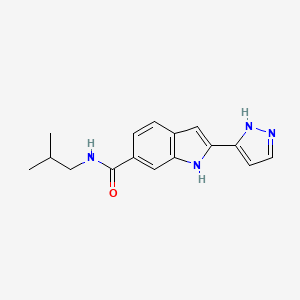
![2,5-Dichloro-N-[4-(4-nitrophenoxy)phenyl]benzene-1-sulfonamide](/img/structure/B14204824.png)
![({[(2S)-Hex-5-yn-2-yl]oxy}methyl)benzene](/img/structure/B14204826.png)
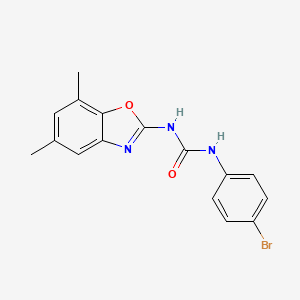
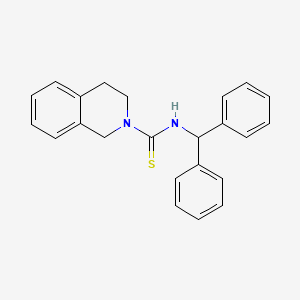
![1-Dodecanaminium, N,N-dimethyl-N-[(octylthio)methyl]-, chloride](/img/structure/B14204834.png)
![7,8-Dimethyltetrazolo[1,5-a]pyridine](/img/structure/B14204838.png)
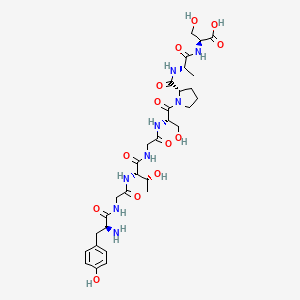
![Hexanoic acid, 6-[[[[(4-aminophenyl)sulfonyl]amino]oxoacetyl]amino]-](/img/structure/B14204854.png)
